- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,

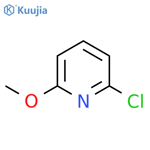

Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

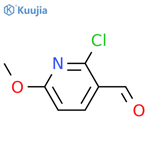

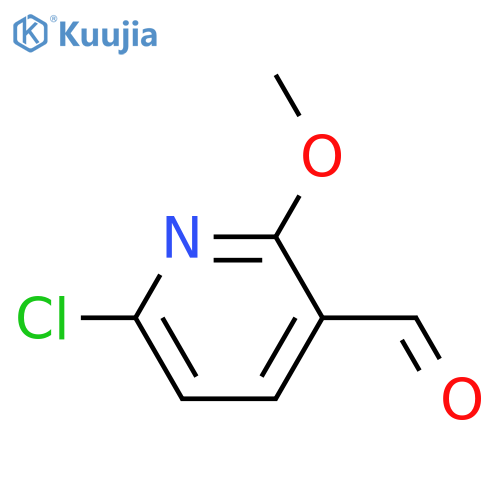

95652-81-6 structure

Nom du produit:6-Chloro-2-methoxynicotinaldehyde

Numéro CAS:95652-81-6

Le MF:C7H6ClNO2

Mégawatts:171.581040859222

MDL:MFCD11847276

CID:1012021

PubChem ID:10855945

6-Chloro-2-methoxynicotinaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 6-chloro-2-methoxynicotinaldehyde

- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde

- 6-chloro-2-methoxypyridine-3-carbaldehyde

- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde

- 6-Chloro-3-formyl-2-methoxypyridine

- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-

- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE

- AVBARORPQMEWPR-UHFFFAOYSA-N

- BCP18468

- 3504AJ

- 6-chloro-3-formyl-2-methoxy-pyridine

- AB64671

- SY045175

- AK157966

- 6-Chloro-2-metho

- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)

- MFCD11847276

- AKOS022638389

- Z1255428295

- VDA65281

- 95652-81-6

- DB-080321

- W11386

- DS-9123

- 95052-81-6

- SCHEMBL1266601

- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE

- DTXSID20445994

- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%

- CS-0037312

- EN300-1272363

- 6-Chloro-2-methoxynicotinaldehyde

-

- MDL: MFCD11847276

- Piscine à noyau: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3

- La clé Inchi: AVBARORPQMEWPR-UHFFFAOYSA-N

- Sourire: O=CC1C(OC)=NC(Cl)=CC=1

Propriétés calculées

- Qualité précise: 171.0087061g/mol

- Masse isotopique unique: 171.0087061g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 142

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.6

- Surface topologique des pôles: 39.2

Propriétés expérimentales

- Dense: 1.317±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 78-81 °C

- Point d'ébullition: 90 ºC (3 Torr)

- Point d'éclair: 120.2±25.9 ºC,

- Solubilité: Légèrement soluble (1,7 g / l) (25 ºC),

6-Chloro-2-methoxynicotinaldehyde Informations de sécurité

-

Symbolisme:

- Mot signal:Warning

- Description des dangers: H302-H315-H317-H319-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 22-36/37/38-43

- Instructions de sécurité: 26-36/37

-

Identification des marchandises dangereuses:

- Conditions de stockage:Inert atmosphere,2-8°C

6-Chloro-2-methoxynicotinaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107952-25g |

6-Chloro-2-methoxynicotinaldehyde |

95652-81-6 | 98% | 25g |

¥2671.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D545356-1g |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 95% | 1g |

$245 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |

6-Chloro-2-methoxynicotinaldehyde |

95652-81-6 | 95+% | 50mg |

¥79.0 | 2022-06-09 | |

| abcr | AB442278-1g |

6-Chloro-2-methoxynicotinaldehyde, 95%; . |

95652-81-6 | 95% | 1g |

€98.30 | 2024-08-03 | |

| abcr | AB442278-5 g |

6-Chloro-2-methoxynicotinaldehyde, 95%; . |

95652-81-6 | 95% | 5g |

€382.30 | 2022-03-24 | |

| Alichem | A024007803-1g |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 97% | 1g |

$1797.60 | 2023-08-31 | |

| eNovation Chemicals LLC | D954770-5g |

6-Chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 95% | 5g |

$115 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1231846-5G |

6-chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 97% | 5g |

$130 | 2024-07-21 | |

| eNovation Chemicals LLC | D954770-10g |

6-Chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 95% | 10g |

$170 | 2024-06-07 | |

| Alichem | A024007803-500mg |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 97% | 500mg |

$1029.00 | 2023-08-31 |

6-Chloro-2-methoxynicotinaldehyde Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C

1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C

1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C

1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C

1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C

1.2 2 h, -78 °C

1.3 Reagents: Acetic acid

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

1.2 2 h, -78 °C

1.3 Reagents: Acetic acid

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

Référence

- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid

Référence

- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Méthode de production 5

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

Référence

- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867

Méthode de production 6

Conditions de réaction

1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C

Référence

- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Solvents: Tetrahydrofuran

Référence

- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6

Méthode de production 8

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C

1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Citric acid Solvents: Water

1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Citric acid Solvents: Water

Référence

- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Référence

- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C

Référence

- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

Référence

- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C

1.2 30 min, -78 °C; 30 min

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 30 min, -78 °C; 30 min

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Référence

- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C

1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983

Méthode de production 15

Conditions de réaction

Référence

- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

Référence

- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

Référence

- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458

Méthode de production 19

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C

1.2 30 min, -78 °C; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 30 min, -78 °C; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732

Méthode de production 20

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 3 - 4 h, -78 °C

1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C

1.2 3 - 4 h, -78 °C

1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C

Référence

- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,

6-Chloro-2-methoxynicotinaldehyde Raw materials

- (2-Chloro-6-methoxypyridin-3-yl)methanol

- (6-Chloro-2-methoxypyridin-3-YL)methanol

- 2,6-Dichloropyridine-3-carbaldehyde

- 2-Chloro-5-(trichloromethyl)pyridine

- 2-Chloro-6-methoxypyridine

6-Chloro-2-methoxynicotinaldehyde Preparation Products

6-Chloro-2-methoxynicotinaldehyde Littérature connexe

-

Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162

95652-81-6 (6-Chloro-2-methoxynicotinaldehyde) Produits connexes

- 2053898-58-9(2-(6-Nitropyridin-3-yl)benzaldehyde)

- 2680791-10-8(6-Hydroxy-2-(2,2,2-trifluoroacetamido)pyrimidine-4-carboxylic acid)

- 899739-98-1(2-(2-chlorophenyl)methyl-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one)

- 19079-79-9(8-benzyl-8-azabicyclo[3.2.1]octane)

- 2679950-57-1(rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride, cis)

- 721417-02-3(N-(2,5-dimethylphenyl)-2-(methylamino)acetamide)

- 141106-46-9(8-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one)

- 1806107-64-1(Ethyl 4-amino-3-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-acetate)

- 1806384-00-8(1-Bromo-3-(2-bromo-4-methylphenyl)propan-2-one)

- 2166011-64-7(tert-butyl 4-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde

Pureté:99%

Quantité:25g

Prix ($):273.0